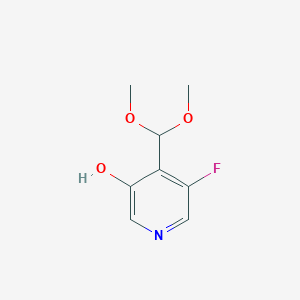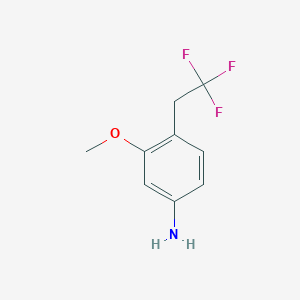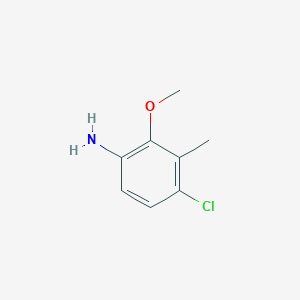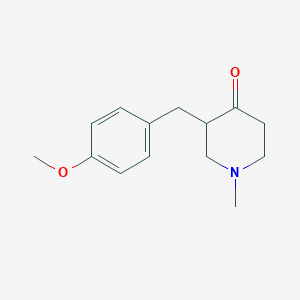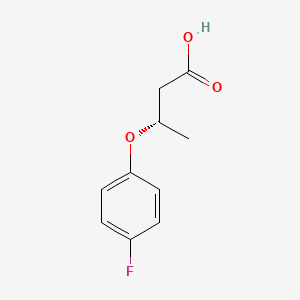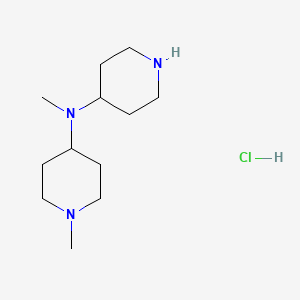
N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H25N3·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes two piperidine rings and a dimethylamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with formaldehyde and dimethylamine, followed by reduction with a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to 25°C and a pH of around 7-8.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of neurotransmitter systems and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(piperidin-4-yl)pyrimidine-5-carboxamide hydrochloride
- 1-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Uniqueness
N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride is unique due to its dual piperidine ring structure and the presence of a dimethylamine group. This structural feature imparts specific chemical and biological properties that distinguish it from other piperidine derivatives. Its ability to interact with neurotransmitter receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C12H26ClN3 |
|---|---|
Peso molecular |
247.81 g/mol |
Nombre IUPAC |
N,1-dimethyl-N-piperidin-4-ylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H25N3.ClH/c1-14-9-5-12(6-10-14)15(2)11-3-7-13-8-4-11;/h11-13H,3-10H2,1-2H3;1H |
Clave InChI |
CCQSGUYVLWZGOU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N(C)C2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


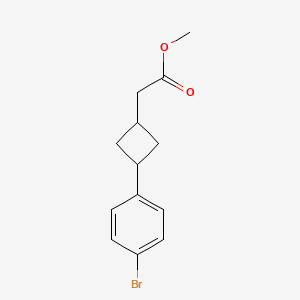
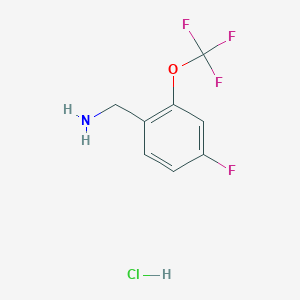
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)


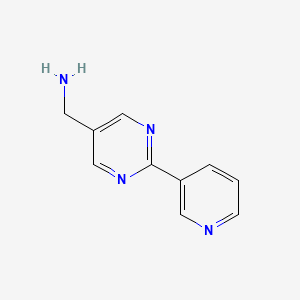

![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
